molecular formula C8H6I2O B14849088 1-(3,5-Diiodophenyl)ethanone

1-(3,5-Diiodophenyl)ethanone

Cat. No.: B14849088
M. Wt: 371.94 g/mol
InChI Key: KJSWUEMVKKHBEI-UHFFFAOYSA-N
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Description

1-(3,5-Diiodophenyl)ethanone is an organic compound with the molecular formula C8H6I2O. It is characterized by the presence of two iodine atoms attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Diiodophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3,5-diiodoacetophenone in acetic acid at 70-80°C under light irradiation, yielding the desired product with a high degree of purity . Another method includes the reaction of bromine with 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform under light irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Diiodophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3,5-Diiodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Diiodophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of two iodine atoms enhances its electrophilic nature, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C8H6I2O

Molecular Weight

371.94 g/mol

IUPAC Name

1-(3,5-diiodophenyl)ethanone

InChI

InChI=1S/C8H6I2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3

InChI Key

KJSWUEMVKKHBEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)I

Origin of Product

United States

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